1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c1-19-7-9-22(10-8-19)28-18-20(17-23(28)29)24(30)25-11-16-33(31,32)27-14-12-26(13-15-27)21-5-3-2-4-6-21/h2-10,20H,11-18H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCXHQQFODQNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide , often referred to as a piperazine derivative, has garnered interest due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound is characterized by a complex structure that includes a pyrrolidine ring, a sulfonamide group, and phenyl substituents. This unique configuration suggests potential interactions with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Dopamine Receptor Modulation : Similar compounds have shown activity as dopamine transporter inhibitors, suggesting that this compound may influence dopaminergic signaling pathways, which are crucial in mood regulation and neuropsychiatric disorders .
- Serotonin Receptor Interaction : The presence of the piperazine moiety hints at possible interactions with serotonin receptors, which could contribute to anxiolytic or antidepressant effects .
Biological Activity Data
A summary of key findings regarding the biological activity of the compound is presented in the following table:
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this specific derivative:
- Antineoplastic Activity : In vitro studies demonstrated that similar piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating that this compound might also possess anticancer properties .
- Neuropharmacological Effects : Research on analogs has shown that they can enhance locomotor activity in animal models, suggesting stimulant properties which may be relevant for conditions like ADHD or narcolepsy .
- Tachykinin Antagonism : Some derivatives have been identified as tachykinin antagonists, which could imply utility in treating conditions associated with excessive tachykinin signaling, such as asthma or chronic pain syndromes .
Comparison with Similar Compounds
Compound A : 1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide ()
- Key Differences :
- The 4-methylphenyl group in the target compound is replaced with a 4-fluorophenyl moiety.
- The sulfonylethyl-4-phenylpiperazine chain is substituted with a thiadiazolyl-isopropyl group.
- The thiadiazole ring may confer metabolic stability compared to the sulfonyl-piperazine group .
Compound B : N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide ()
- Key Differences :
- The 4-methylphenyl group is replaced with a 4-methoxyphenyl substituent.
- The sulfonylethyl-piperazine chain is substituted with an indole-ethyl group.
- Implications: Methoxy groups can improve solubility but may reduce membrane permeability.
Compound C : 1-(2-methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide ()
- Key Differences :
- The 4-methylphenyl group is replaced with a 2-methylphenyl substituent.
- The sulfonylethyl-piperazine chain is substituted with a sulfamoylphenyl group.
- Implications :
Compound D : 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide ()
- Key Differences :
- The sulfonylethyl-piperazine chain is replaced with a pyridinyl group.
- Implications :
Pharmacological Potential
- While direct activity data for the target compound is unavailable, structural parallels to compounds with documented biological activity (e.g., thiadiazoles in as kinase inhibitors) suggest possible applications in neurodegenerative disorders or inflammation .
Notes
- The comparisons are based on structural data from peer-reviewed chemical databases and synthesis protocols.
- Biological activity predictions are speculative and require experimental validation.
- Missing pharmacological data for the target compound highlights a gap in current literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
